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molecular formula C12H12FNO B3278320 4-(5-Fluoro-1h-indol-3-yl)butan-2-one CAS No. 676122-92-2

4-(5-Fluoro-1h-indol-3-yl)butan-2-one

Cat. No. B3278320
M. Wt: 205.23 g/mol
InChI Key: FGOQAXTVQABZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A solution of 5-fluoroindole (10.5 g, 78 mmol) in MeCN (150 mL) at 0° C. is treated with methyl vinyl ketone (9.5 mL, 117 mmol) and Sc(OTf)3 (383 mg, 0.78 mmol) and stirred for 1 h. The mixture is then stirred an additional 6 h at rt. The mixture is concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 10%-50% EtOAc in heptane to afford 4-(5-fluoro-1H-indol-3-yl)-butan-2-one (11.1 g, 70%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sc(OTf)3
Quantity
383 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12]>CC#N.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Sc+3]>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:12][CH2:11][C:13](=[O:14])[CH3:15] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Name
Sc(OTf)3
Quantity
383 mg
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred an additional 6 h at rt
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10%-50% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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